Bienvenue dans la boutique en ligne BenchChem!

CEC4_BOMMO Cecropin

antimicrobial resistance ESKAPE pathogens carbapenem‑resistant Klebsiella pneumoniae

Procure CEC4_BOMMO (UniProt P14666) for its unique anti-MDR profile: it exhibits a low MIC and biofilm-eradicating concentration of 8 µg/mL against carbapenem-resistant K. pneumoniae, a potency not universally shared by other Bombyx mori cecropin paralogs. Its dual Gram-negative and antifungal activity (MIC 8 µM vs. A. niger) enables a single-peptide strategy for plant protection and spoilage control. The exceptional safety margin, with zero hemolysis at 200 µM, coupled with C-terminal amidation, ensures reliable batch-to-batch reproducibility, making it the definitive choice for lead optimization and reference-standard work.

Molecular Formula
Molecular Weight
Cat. No. B1577582
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCEC4_BOMMO Cecropin
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CEC4_BOMMO Cecropin (CM-IV/ABP-CM4): What Procurement Teams Need to Know Before Sourcing This 35‑mer from Bombyx mori


CEC4_BOMMO (UniProt P14666) is a 35‑residue cationic antimicrobial peptide belonging to the cecropin family, originally isolated from the hemolymph of the silkworm Bombyx mori [1]. The mature peptide, often referred to as Cecropin CM‑IV or ABP‑CM4, has the sequence RWKIFKKIEKVGQNIRDGIVKAGPAVAVVGQAATI‑NH₂ and a molecular weight of ~3,763 Da. It is classified as a linear, amphipathic α‑helical peptide with a net charge of +5 and is naturally produced inducibly upon microbial challenge. Commercially, it is supplied as a lyophilized powder with a typical purity of ≥97 % (HPLC) and is intended exclusively for laboratory research and industrial development, not for clinical or veterinary use [2].

Why Generic Substitution is Inadequate: Sequence–Function Divergence Among Cecropin Family Members


The cecropin family in Bombyx mori alone encompasses multiple distinct paralogs (cecropins A, B, D, E, and Enbocin), each with unique amino acid substitutions that govern target spectrum, potency, and cytotoxicity [1]. Even a single‑residue change can drastically alter both the antimicrobial spectrum and the selectivity index. Consequently, a generic “cecropin” purchase cannot guarantee equivalence to CEC4_BOMMO in critical parameters such as minimum inhibitory concentration (MIC) against multidrug‑resistant Gram‑negative pathogens, antifungal breadth, or hemolytic safety margin. The quantitative evidence compiled in Section 3 demonstrates that CEC4_BOMMO occupies a distinct performance envelope that is not replicated by its closest in‑class relatives.

CEC4_BOMMO vs. Closest Analogs: Quantitative Evidence for Differentiated Procurement


Superior Antibacterial Potency Against Carbapenem‑Resistant Klebsiella pneumoniae Relative to Conventional Antibiotics

Cecropin‑4 (Cec4) displays rapid bactericidal activity against carbapenem‑resistant Klebsiella pneumoniae (CRKP) with an MIC of 8 µg/mL. Moreover, at this low concentration (8 µg/mL) Cec4 eradicates pre‑formed CRKP biofilms, a property that standard‑of‑care carbapenems (e.g., meropenem, MIC > 32 µg/mL against the same CRKP strains) lack entirely [1]. When tested in combination with traditional antibiotics, Cec4 further amplifies their antibacterial effect, indicating a synergistic potential that is absent for many other cecropin variants in this resistance context [1].

antimicrobial resistance ESKAPE pathogens carbapenem‑resistant Klebsiella pneumoniae

Gram‑Negative Focused Spectrum with Activity Against Porcine Pathogens: Cecropin B (H. cecropia) as Benchmark

Cecropin B from Hyalophora cecropia (synthesized mature peptide) exhibits activity predominantly against Gram‑negative strains with MIC values ranging from 0.5 to 16 µg/mL when tested against eight porcine bacterial pathogens [1]. While a direct same‑plate comparison between CEC4_BOMMO and cecropin B is sparse, the available literature indicates that CEC4_BOMMO (ABP‑CM4) maintains comparable or superior potency against Gram‑negative rods, including Pseudomonas aeruginosa and Klebsiella pneumoniae, with the added advantage of concurrent antifungal activity that cecropin B lacks. This dual Gram‑negative/antifungal profile is a quantifiable selection criterion when a single peptide must cover both bacterial and fungal contamination risks.

veterinary antimicrobials porcine respiratory pathogens Gram‑negative bacteria

Proven Anti‑Biofilm Potency at Clinically Relevant Concentrations: Comparison with Traditional Antibiotics

Cec4 not only inhibits biofilm formation by CRKP but also eradicates pre‑formed biofilms at 8 µg/mL [1]. In contrast, the carbapenem meropenem fails to eliminate CRKP biofilms even at concentrations exceeding its MIC by 4‑fold. Although direct comparisons between Cec4 and other cecropins for anti‑biofilm activity are limited, the majority of natural cecropins (e.g., cecropin A and B) have not been reported to possess this dual planktonic‑plus‑biofilm activity at such low concentrations, making this a key differentiator.

biofilm eradication multidrug‑resistant (MDR) pathogens anti‑biofilm peptide

Defined Antifungal Activity Against Filamentous Fungi: A Spectrum Extension Lacking in Most Cecropins

ABP‑CM4 (CEC4_BOMMO) exhibits strong antifungal activity against Aspergillus niger with an MIC of 8 µM, and it also inhibits Trichoderma viride and Gibberella saubinetii [1]. In contrast, cecropin A demonstrates limited or no activity against Aspergillus spp., with its antifungal action often requiring hybridisation with melittin fragments [2]. No antifungal activity against filamentous fungi has been reported for cecropin B. This fungal spectrum is a clear, quantifiable differentiator for CEC4_BOMMO within the cecropin family.

antifungal peptide Aspergillus niger filamentous fungi

Selective Cytotoxicity Profile: No Hemolysis at High Concentrations Versus Melittin‑like Toxicity Risk

ABP‑CM4 does not induce hemolysis of mammalian erythrocytes at concentrations up to 200 µM (approximately 750 µg/mL), and it shows no cytotoxicity toward non‑cancerous HEK‑293 or PBMCs even at 120 µM [1]. For context, the well‑known antimicrobial peptide melittin (bee venom) exhibits > 90 % hemolysis at 5 µM, and cecropin A–melittin hybrids typically display hemolysis at concentrations as low as 10–20 µM. By comparison, CEC4_BOMMO demonstrates a selectivity index (CC₅₀/MIC) exceeding 100 when benchmarked against its antibacterial MIC, a margin that is orders of magnitude larger than that of melittin or many hybrid cecropins.

hemolytic activity selective cytotoxicity therapeutic index

Unique C‑Terminal Amidation and Sequence Variants Seen in Synthetic Matches: Implications for Bioactivity Consistency

Commercially supplied CEC4_BOMMO (e.g., NovoPro Cat.# 306984) bears a C‑terminal amide (‑NH₂) and is manufactured by chemical synthesis to > 97 % purity. This defined modification is critical because C‑terminal amidation is reported to enhance the antimicrobial potency and serum stability of cecropins, yet it is absent in many recombinant preparations of cecropin B or other family members [1]. When a cecropin B product is obtained from a different supplier, it may lack this amidation, leading to unpredictable activity loss. Thus, the specification of C‑terminal amidation becomes a key procurement parameter.

C‑terminal amidation peptide stability batch‑to‑batch consistency

CEC4_BOMMO Cecropin: Three High‑Impact Scenarios Supported by Quantitative Differentiation


Development of Novel Anti‑CRKP Agents with Anti‑Biofilm Capability

Given its low MIC (8 µg/mL) and biofilm‑eradicating concentration (8 µg/mL) against carbapenem‑resistant K. pneumoniae, CEC4_BOMMO is an ideal candidate for lead‑optimisation programs targeting ESKAPE pathogens. In vitro synergy with conventional antibiotics further supports its use in combination regimens. Procurement for this indication should prioritise batches with verified MIC ≤ 8 µg/mL and documented anti‑biofilm efficacy [1].

Fungal‑Bacterial Co‑Infection Models in Agricultural Biotechnology

CEC4_BOMMO’s dual activity against Gram‑negative bacteria and filamentous fungi (MIC 8 µM vs. A. niger) makes it suitable for transgenic plant protection or post‑harvest spoilage control. Unlike cecropin A or B, a single peptide can address both bacterial blight and fungal rot, simplifying regulatory and formulation efforts [2].

High‑Purity Peptide Standards for Hemolytic Safety Screening Assays

Because ABP‑CM4 shows zero hemolysis at 200 µM, it can serve as a low‑toxicity positive control or reference standard in hemolytic screening campaigns. Its defined C‑terminal amidation and > 97 % purity guarantee batch‑to‑batch reproducibility that is essential for regulatory‑aligned toxicity profiling [3].

Quote Request

Request a Quote for CEC4_BOMMO Cecropin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.